D-Fructose (U-13C6)

Descripción

BenchChem offers high-quality D-Fructose (U-13C6) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Fructose (U-13C6) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

181.15 g/mol |

Nombre IUPAC |

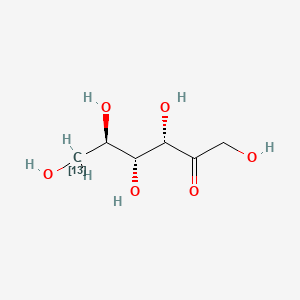

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1 |

Clave InChI |

BJHIKXHVCXFQLS-KDHXKIPLSA-N |

SMILES isomérico |

C(C(=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(=O)CO)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: D-Fructose (U-13C6) in Metabolic Flux Analysis

Advanced Protocols for Tracing Fructolysis, Lipogenesis, and Metabolic Reprogramming

Executive Summary

D-Fructose (U-13C6) is a stable isotope isotopomer of fructose wherein all six carbon atoms are replaced by Carbon-13 (

This guide addresses the critical role of U-13C6 fructose in dissecting metabolic pathways distinct from glucose.[1] While glucose metabolism is tightly regulated by phosphofructokinase-1 (PFK-1), fructose metabolism (fructolysis) bypasses this rate-limiting step, allowing rapid, unregulated flux into de novo lipogenesis (DNL). This unique biochemical behavior makes U-13C6 fructose the gold standard for investigating Non-Alcoholic Fatty Liver Disease (NAFLD), metabolic syndrome, and cancer cell plasticity under glucose deprivation.

Chemical & Physical Characterization[2][3]

| Parameter | Specification |

| Chemical Name | D-Fructose (Universal-13C6) |

| Formula | |

| Molecular Weight | ~186.11 g/mol (approx. 6 Da shift from natural fructose) |

| Isotopic Purity | Typically ≥99 atom % |

| Solubility | Highly soluble in water; sparingly soluble in ethanol |

| Detection | LC-MS (EIC m/z 185.0 → fragments), GC-MS (derivatized), NMR |

Why U-13C6?

Using the uniformly labeled isotopomer is superior to positional labels (e.g., 1-

-

Carbon Conservation: It allows researchers to trace the carbon backbone into 3-carbon intermediates (trioses) and subsequent incorporation into the acetyl-CoA pool (M+2) and fatty acids (M+even).

-

Symmetry Resolution: Unlike glucose, the cleavage of Fructose-1-Phosphate (F1P) yields two distinct trioses (DHAP and Glyceraldehyde) that eventually equilibrate; U-13C6 simplifies the calculation of total contribution to the triose pool.

Mechanistic Basis: The "Fructose Bypass"

To correctly interpret tracing data, one must understand that fructose does not follow the standard glycolytic entry.[2]

The Fructolysis Pathway[5][6][7]

-

Entry: Fructose enters the cell via GLUT5 (SLC2A5), an insulin-independent transporter.

-

Phosphorylation: It is phosphorylated by Ketohexokinase (KHK/Fructokinase) to Fructose-1-Phosphate (F1P). Note: This reaction rapidly depletes intracellular ATP.

-

Cleavage: Aldolase B cleaves F1P into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[2][3][4][5]

-

Convergence: These trioses enter the glycolytic pool downstream of PFK-1, bypassing the primary energy sensing checkpoint.

Pathway Visualization

The following diagram illustrates the differential entry of Glucose vs. Fructose and the specific utility of the U-13C6 tracer.

Caption: Schematic of U-13C6 Fructose metabolism. Note the bypass of PFK-1, leading to rapid generation of M+3 trioses and M+2 Acetyl-CoA for lipogenesis.

Experimental Workflow: LC-MS/MS Tracing

To ensure scientific integrity, the experimental design must account for rapid fructose turnover. The following protocol is optimized for adherent cancer cells or primary hepatocytes.

Step 1: Tracer Media Preparation

-

Base Media: Glucose-free DMEM or RPMI (dialyzed FBS is mandatory to remove background unlabeled sugars).

-

Reconstitution: Add D-Fructose (U-13C6) to a final concentration of 5–10 mM.

-

Glucose Balance: If studying competition, add unlabeled glucose (e.g., 5 mM) to mimic physiological ratios.

Step 2: Pulse-Chase Experiment

-

Equilibration: Culture cells in standard media until 70% confluence.

-

Wash: Wash 2x with warm PBS to remove residual unlabeled carbon.

-

Pulse: Add

-Fructose media.[6]-

Timepoints:

-

Flux (Kinetic): 5, 15, 30, 60 minutes (Fructose turns over very fast).

-

Macromolecules (Lipids/RNA): 24–48 hours.

-

-

Step 3: Quenching & Extraction (Self-Validating Step)

Metabolism must be stopped instantly to prevent "scrambling" of the label.

-

Quench: Aspirate media and immediately add -80°C 80:20 Methanol:Water .

-

Scrape & Collect: Scrape cells on dry ice.

-

Phase Separation (Bligh & Dyer modified):

-

Add Chloroform to the lysate (Ratio: 1:1:1 MeOH:Water:Chloroform).

-

Vortex and centrifuge at 10,000 x g for 5 min.

-

Top Phase (Polar): Contains F1P, Pyruvate, Lactate, TCA intermediates.

-

Bottom Phase (Non-polar): Contains Lipids (Palmitate, Triglycerides).

-

Step 4: LC-MS/MS Acquisition

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar metabolites (F1P, Phosphates).

-

Example: Waters BEH Amide or SeQuant ZIC-pHILIC.

-

-

Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.

-

MS Mode: Negative Electrospray Ionization (ESI-).

Analytical Methodologies & Data Interpretation

The core of the analysis is the Mass Isotopomer Distribution (MID) . You are looking for mass shifts (

Key Metabolite Transitions

| Metabolite | Parent Formula | Unlabeled (M+0) | Expected Label (Fructolysis) | Interpretation |

| Fructose | 179 m/z (deprotonated) | M+6 (185 m/z) | Intact tracer uptake. | |

| Fructose-1-P | 259 m/z | M+6 (265 m/z) | Direct phosphorylation by KHK. | |

| DHAP | 169 m/z | M+3 (172 m/z) | Cleavage product. Indicates active Aldolase B. | |

| Lactate | 89 m/z | M+3 (92 m/z) | Glycolytic efflux. | |

| Citrate | 191 m/z | M+2 (193 m/z) | Entry into TCA via Acetyl-CoA. | |

| Palmitate | 255 m/z | M+2, M+4... | De novo lipogenesis (DNL). |

Calculation of Fractional Contribution

To determine the contribution of fructose to the Acetyl-CoA pool, use the enrichment of M+2 isotopomers in citrate or fatty acids.

WhereApplications in Disease & Drug Development

A. Non-Alcoholic Fatty Liver Disease (NAFLD/NASH)

Fructose is a potent driver of hepatic steatosis.[7]

-

Mechanism: Unlike glucose, fructose provides carbon for Acetyl-CoA without feedback inhibition.[8]

-

Application: Researchers use U-13C6 fructose in murine models to measure De Novo Lipogenesis (DNL) rates.

-

Key Insight: Recent studies (Jang et al.) revealed that the small intestine acts as a shield, converting low-dose fructose to glucose/lactate. Hepatic spillover only occurs when intestinal KHK is saturated.

-

Protocol Check: When studying liver toxicity, ensure the fructose dose exceeds the intestinal clearance threshold (>0.5 g/kg in mice).

-

B. Cancer Metabolism (The Warburg Effect Revisited)

Tumors often upregulate GLUT5 to utilize fructose when glucose is scarce.

-

Application: Tracing U-13C6 fructose into nucleic acids (via Pentose Phosphate Pathway) or lipids in breast and colorectal cancer lines.

-

Drug Target: Inhibitors of KHK (ketohexokinase) are currently in development. U-13C6 fructose is the companion diagnostic tool to verify target engagement (reduction in M+6 F1P and M+3 Lactate).

References

-

Jang, C., Hui, S., Lu, W., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[9] Cell Metabolism, 27(2), 351-361. [Link]

-

Jang, C., et al. (2020).[10] The small intestine shields the liver from fructose-induced steatosis. Nature Metabolism, 2, 586–593. [Link]

-

Cocuron, J.C., Ross, Z., & Alonso, A.P. (2020).[11] Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Metabolites, 10(1), 30. [Link]

-

Hui, S., et al. (2020). Quantitative Flux Analysis of Energy Metabolism in Skeletal Muscle. Cell Metabolism, 32(6), 1053-1065. [Link]

-

Softic, S., et al. (2017). Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling. Journal of Clinical Investigation, 127(11), 4059-4074. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. gssiweb.org [gssiweb.org]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: D-Fructose (U-13C6) in Metabolic Flux Analysis

[1]

Executive Summary

D-Fructose (U-13C6) (Universal-13C-labeled fructose) is a high-fidelity metabolic tracer where all six carbon atoms are the stable isotope

Chemical Identity & Physical Properties

Researchers must account for the mass shift and isotopic purity during method validation.

| Property | Specification | Technical Note |

| Compound Name | D-Fructose (U-13C6) | Also known as D-Levulose-13C6 |

| CAS Number | 201595-65-5 | Distinct from natural fructose (57-48-7) |

| Molecular Formula | All carbons are | |

| Molecular Weight | 186.11 g/mol | +6.02 Da shift vs. natural (180.16 g/mol ) |

| Isotopic Purity | Critical to minimize M+5 background noise | |

| Solubility | Water, Methanol | Highly hygroscopic; store desiccated at -20°C |

| Mass Shift (MS) | M+6 (Parent) | Triose fragments (GAP/DHAP) appear as M+3 |

Mechanism of Action: The Fructolytic Bypass

Understanding the entry point of D-Fructose (U-13C6) is vital for interpreting flux data. Unlike glucose, fructose is primarily metabolized by Ketohexokinase (KHK) (Fructokinase), bypassing the PFK checkpoint. This rapid influx of substrates into the triose pool is a key driver in non-alcoholic fatty liver disease (NAFLD) and Warburg-phenotype tumors.

Pathway Visualization

The following diagram illustrates the carbon transitions. Note that Aldolase B cleaves the 6-carbon Fructose-1-Phosphate (M+6) into two 3-carbon units (M+3).

Figure 1: Metabolic fate of U-13C6 Fructose.[1][2] The tracer bypasses PFK, rapidly labeling the triose pool (M+3) and fueling lipogenesis via Acetyl-CoA (M+2).

Experimental Applications & Protocols

A. Metabolic Flux Analysis (MFA)

Objective: Tracing carbon contribution to lipogenesis and the TCA cycle.[3]

Differentiation: U-13C6 Fructose is superior to 1-13C Fructose for lipogenesis studies because it labels both Acetyl-CoA units generated from the sugar backbone, whereas positional labels may be lost as CO

Protocol: In Vitro Tracer Experiment

-

Starvation: Wash cells (e.g., HepG2 or Adipocytes) with PBS and incubate in glucose/fructose-free media for 1 hour to deplete intracellular pools.

-

Tracer Administration: Add medium containing 5-10 mM D-Fructose (U-13C6) .

-

Note: If studying glucose-fructose competition, maintain physiological glucose (5 mM) using unlabeled glucose alongside labeled fructose.

-

-

Steady State: Incubate for 6–24 hours (depending on pathway turnover).

-

Quenching: Rapidly remove media and wash with ice-cold saline. Add 80% MeOH/20% H

O (-80°C) immediately to quench metabolism. -

Extraction: Scrape cells, vortex, centrifuge at 14,000 x g (4°C). Dry supernatant under nitrogen flow.

B. LC-MS/MS Detection Parameters

Because fructose and glucose are isomers (same MW), chromatographic separation is non-negotiable.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide columns are required to separate Fructose from Glucose and Glucose-6-P.

-

Mass Transitions (MRM):

-

Precursor: m/z 185.0 (Negative Mode, [M-H]

) -

Fragments: Monitor gluconeogenic/glycolytic intermediates.

-

Pyruvate: m/z 87

90 (M+3). -

Lactate: m/z 89

92 (M+3).

-

-

C. NMR Spectroscopy

While less sensitive than MS,

-

Observation: U-13C6 Fructose exhibits strong spin-spin coupling (

) patterns. -

Pitfall: Do not use U-13C6 for hyperpolarized MRI. The adjacent

C-

Data Interpretation: Isotopologue Distribution

When analyzing Mass Spectrometry data, correct for natural abundance (though negligible for U-13C6, it matters for the unlabeled fraction) and interpret the Mass Isotopomer Distribution (MID) vector.

| Observed Ion | Mass Shift | Interpretation |

| Fructose | M+6 | Unmetabolized tracer. |

| Fructose-1-P | M+6 | Direct phosphorylation by KHK. |

| DHAP / GAP | M+3 | Cleavage product. Indicates active fructolysis. |

| Lactate | M+3 | Full conversion of fructose carbon to lactate (Warburg effect). |

| Citrate | M+2 | Entry via PDH (Acetyl-CoA M+2 + OAA M+0). |

| Palmitate | M+2, M+4... | De novo lipogenesis using fructose-derived Acetyl-CoA. |

Calculation of Fractional Contribution:

Common Pitfalls & Troubleshooting

-

Isomer Interference: Glucose and Fructose have identical masses. If your LC method does not resolve them, the M+6 signal could be misattributed if [U-13C6]Glucose was used in a previous run or cross-contaminated. Always verify retention times with pure standards.

-

Anomerization: In GC-MS, fructose forms multiple peaks (alpha/beta, pyranose/furanose). Derivatization with methyloxime (MOX) prior to silylation locks the ketone, reducing the peaks to two (syn/anti) and simplifying quantification.

-

Metabolic Exchange: In gluconeogenic tissues (liver), labeled fructose can convert to labeled glucose. Detection of M+6 Glucose in the media indicates active gluconeogenesis.

References

-

Sigma-Aldrich. D-Fructose-13C6 Product Specification & CAS 201595-65-5.[4]Link

-

Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Cell Metabolism.[3][5][6][7] (Demonstrates U-13C6 tracing in vivo). Link

-

Cambridge Isotope Laboratories. Metabolic Tracers: D-Fructose (U-13C6).Link

-

Trefely, S., et al. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Molecular Metabolism.[6] (Protocols for acyl-CoA tracing from fructose). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

Precision Tracing of De Novo Lipogenesis: A Technical Guide to D-Fructose (U-13C6) Methodology

Executive Summary

This guide details the experimental interrogation of fructose-driven de novo lipogenesis (DNL) using D-Fructose (U-13C6) as a metabolic tracer. Unlike glucose, fructose bypasses the primary glycolytic checkpoint (Phosphofructokinase-1), providing an unregulated substrate flux into the hepatic acetyl-CoA pool.[1] This distinct metabolic behavior makes fructose a potent lipogenic driver and a critical target in metabolic disease research.[2]

This document serves as a blueprint for researchers to quantify the specific contribution of fructose carbons to the fatty acid pool, utilizing Mass Isotopomer Distribution Analysis (MIDA) to validate fractional synthesis rates.

Part 1: Metabolic Rationale & Tracer Mechanistics

The Fructose Advantage: Bypassing Regulation

To design a robust experiment, one must understand why D-Fructose (U-13C6) behaves differently than Glucose (U-13C6).

-

Entry Point: Fructose enters the hepatocyte via GLUT2/5 and is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F-1-P).

-

The Bypass: F-1-P is cleaved by Aldolase B into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde. Crucially, this occurs downstream of Phosphofructokinase-1 (PFK-1), the rate-limiting enzyme that throttles glucose metabolism based on cellular energy status (ATP/citrate inhibition).

-

Lipogenic Flux: The resulting trioses rapidly convert to Pyruvate

Acetyl-CoA. Because this flux is unregulated by PFK-1, high fructose loads force the acetyl-CoA pool to overflow into fatty acid synthesis (DNL) rather than oxidation.

Isotopic Fate of U-13C6 Fructose

When D-Fructose (U-13C6) is metabolized:

-

Cleavage: It splits into two 3-carbon units (trioses), both fully labeled (

). -

Oxidation: These convert to

-Pyruvate. -

Decarboxylation: Pyruvate Dehydrogenase (PDH) removes one carbon (as CO

), resulting in -

Synthesis: These

units are assembled by Fatty Acid Synthase (FASN) into Palmitate (C16:0). Therefore, the mass spectrum of the resulting fatty acid will show mass shifts in increments of +2 Da (M+2, M+4, M+6...).

Figure 1: Metabolic fate of U-13C6 Fructose.[3] Note the bypass of PFK-1, leading to rapid generation of labeled Acetyl-CoA (green) and subsequent incorporation into Palmitate (blue).

Part 2: Experimental Protocols

A. In Vitro Model (Primary Hepatocytes)

This protocol measures the direct conversion of fructose to lipid in a controlled environment.

Reagents:

-

Primary Hepatocytes (Human or Rodent).

-

Maintenance Media: DMEM (Low glucose, no fructose initially).

-

Tracer Media: DMEM + 5 mM Glucose + 5 mM D-Fructose (U-13C6) .

Workflow:

-

Acclimatization: Culture hepatocytes for 24h in maintenance media to stabilize metabolic flux.

-

Pulse Labeling: Replace media with Tracer Media . Incubate for 4–24 hours.

-

Note: A time-course (e.g., 4h, 12h, 24h) is recommended to assess linearity.

-

-

Quenching: Aspirate media; wash cells 2x with ice-cold PBS.

-

Lysis: Add methanol/water (1:1) to quench metabolism and scrape cells.

-

Extraction: Perform a Folch extraction (Chloroform:Methanol 2:1) to isolate total lipids.

B. In Vivo Model (Rodent Infusion)

Bolus dosing is often insufficient for DNL studies due to rapid clearance. A constant infusion ensures steady-state precursor enrichment.

Protocol:

-

Catheterization: Jugular vein cannulation (recovery >5 days).

-

Fasting: 6-hour fast to deplete glycogen (minimizes dilution of the label).

-

Infusion:

-

Prime: Bolus of D-Fructose (U-13C6) (e.g., 20 mg/kg).

-

Constant Rate: Infuse D-Fructose (U-13C6) at 2.0 mg/kg/min for 4–6 hours.

-

-

Sampling: Collect blood at t=0, 60, 120, 180, 240 min (steady state verification).

-

Harvest: Euthanize; freeze liver tissue immediately in liquid nitrogen (clamp-freeze preferred to preserve metabolite ratios).

Part 3: Analytical Workflow (GC-MS)

To detect the 13C enrichment in fatty acids, lipids must be hydrolyzed and derivatized to Fatty Acid Methyl Esters (FAMEs).

Sample Preparation

-

Saponification: Incubate lipid extract with 1N KOH in 90% Ethanol at 80°C for 1h.

-

Acidification: Add HCl to pH < 2.

-

Extraction: Extract free fatty acids with Hexane.

-

Derivatization: Treat with 14% Boron Trifluoride (

) in Methanol at 60°C for 30 min. -

Final Extraction: Extract FAMEs into Hexane; dry and reconstitute in Heptane.

GC-MS Parameters

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium (1 mL/min).

-

Ionization: Electron Impact (EI, 70eV).

-

Acquisition: Selected Ion Monitoring (SIM).

-

Target: Palmitate Methyl Ester.

-

Ions to Monitor: m/z 270 (M+0), 271 (M+1), 272 (M+2)... up to 276.

-

Figure 2: Analytical pipeline from sample collection to data processing.

Part 4: Data Interpretation & Calculations (MIDA)

The core challenge in DNL studies is that the intracellular Acetyl-CoA precursor pool enrichment (

The Logic of MIDA

Palmitate is a polymer of 8 Acetyl-CoA units. If the precursor pool (

Calculation Steps

-

Measure Intensities: Obtain ion intensities for m/z 270 (

) through 276 ( -

Calculate Fractional Abundances (

): -

Subtract Natural Abundance: Correct for naturally occurring 13C using standard tables to find "Excess" isotopomers (

). -

Solve for

(Precursor Enrichment): Using the Hellerstein algorithm [1], compare the measured ratio (e.g., -

Calculate Fractional Synthesis Rate (

):- represents the fraction of Palmitate in the sample that was newly synthesized from the fructose tracer during the experiment.[4]

Data Summary Table

| Parameter | Definition | Typical Value (High Fructose) | Significance |

| p | Precursor Pool Enrichment | 5% - 20% | Indicates how much of the Acetyl-CoA pool is derived from the tracer. |

| f | Fractional Synthesis Rate | 10% - 40% (24h) | The % of total lipid that is "new" (DNL-derived). |

| M+2 | Isotopomer +2 Da | High | Indicates incorporation of one |

| M+0 | Unlabeled Palmitate | Decreases over time | Represents pre-existing lipid stores. |

Part 5: Quality Control & Troubleshooting

-

Low Enrichment: If

is calculated as < 2%, the data is unreliable. Increase tracer concentration or infusion rate. -

Scrambling: Label scrambling via the TCA cycle (OAA

PEP -

Lipolysis Contamination: In in vivo studies, high rates of lipolysis (releasing unlabeled fatty acids) can dilute the pool. Ensure insulin levels are monitored, as insulin suppresses lipolysis.

References

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Stanhope, K. L., et al. (2009). Consuming fructose-sweetened, not glucose-sweetened, beverages increases visceral adiposity and lipids and decreases insulin sensitivity in overweight/obese humans. Journal of Clinical Investigation. [Link]

-

Softic, S., et al. (2016). Fructose targets distinct mechanisms of hepatic lipid accumulation. Journal of Clinical Investigation. [Link]

-

Herman, M. A., & Samuel, V. T. (2016). The Sweet Path to Metabolic Demise: Fructose and Lipid Synthesis. Trends in Endocrinology & Metabolism. [Link]

-

Zhang, G. F., et al. (2016). Fructose metabolism in the liver: flux analysis and the impact of diet. Nature Metabolism (Contextual reference for flux methodology). [Link]

Sources

- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Role of Dietary Fructose and Hepatic de novo Lipogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prosciento.com [prosciento.com]

The Sweet Trojan Horse: A Technical Guide to D-Fructose (U-13C6) in Cancer Metabolism

Executive Summary

While glucose has long been the protagonist of the Warburg effect, fructose has emerged as a potent, alternative metabolic driver in malignancy.[1][2][3] Cancer cells, particularly in the liver, colon (CRC), and acute myeloid leukemia (AML), frequently upregulate the fructose transporter GLUT5 (SLC2A5) and the enzyme Ketohexokinase (KHK) to bypass the major glycolytic checkpoint (PFK-1).

This guide details the application of D-Fructose (U-13C6) —a stable isotope tracer where all six carbon atoms are labeled—to map these non-canonical pathways. It provides the experimental logic, analytical workflows, and interpretative frameworks necessary to quantify fructolysis, lipogenesis, and nucleotide synthesis in oncological models.

Part 1: The Metabolic Rationale

Why Fructose? The PFK-1 Bypass

The primary utility of D-Fructose (U-13C6) lies in its unique entry point into central carbon metabolism.

-

Glucose enters glycolysis at the top, regulated heavily by Phosphofructokinase-1 (PFK-1).

-

Fructose enters via GLUT5 , is phosphorylated by KHK to Fructose-1-Phosphate (F1P), and is cleaved by Aldolase B into DHAP and Glyceraldehyde.[4]

-

The Advantage: This pathway enters glycolysis below PFK-1, allowing cancer cells to fuel glycolysis and the TCA cycle unrestricted by the energy-sensing feedback loops that limit glucose usage.

The Isoform Switch: KHK-A vs. KHK-C

Successful tracing requires understanding the enzyme isoforms:

-

KHK-C: High-affinity isoform (Liver/Kidney). Rapidly depletes ATP to produce F1P.

-

KHK-A: Low-affinity isoform. Often upregulated in HCC and metastatic CRC. It can act as a protein kinase (phosphorylating PKM2) rather than just a metabolic enzyme, promoting cell migration.

Part 2: Experimental Design & Tracer Methodology

In Vitro Protocol (Cell Culture)

Objective: Isolate fructose flux without glucose interference.

Reagents:

-

D-Fructose (U-13C6) (Isotopic Purity >99%)

-

Dialyzed Fetal Bovine Serum (dFBS) (Critical: Standard FBS contains ~5-10 mM endogenous glucose/fructose which dilutes the tracer).

-

Glucose-Free/Fructose-Free Base Media (DMEM or RPMI).

Step-by-Step Workflow:

-

Acclimatization: Seed cells in standard media. Allow attachment (24h).

-

Wash: Rinse cells 2x with PBS to remove residual sugars.

-

Pulse Phase: Add experimental media containing:

-

10% dFBS.

-

Tracer: 5 mM or 10 mM D-Fructose (U-13C6).

-

Optional: 5 mM Unlabeled Glucose (if studying competition/preference).

-

-

Time Points:

-

Flux Analysis: 15, 30, 60 mins (Rapid turnover).

-

Macromolecule Synthesis (Lipids/DNA): 24h - 48h.

-

-

Quenching: Rapidly aspirate media. Wash with ice-cold PBS. Add 80% MeOH/20% H2O (pre-chilled to -80°C) directly to the plate.

In Vivo Protocol (Xenograft Models)

Objective: Trace fructose utilization in tumor microenvironments.

-

Oral Gavage: Administer 2-4 g/kg body weight of D-Fructose (U-13C6). Sacrifice mice at 15-30 min post-gavage for peak flux analysis.

-

Liquid Diet: Provide 10% D-Fructose (U-13C6) in drinking water for 24-48h for steady-state labeling of lipids/nucleotides.

Part 3: Analytical Workflow (LC-MS/MS)

Sample Preparation

-

Lysis: Scrape cells in cold 80% MeOH.

-

Disruption: Vortex vigorously or sonicate (3 cycles, 30s).

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Drying: Evaporate supernatant under nitrogen flow.

-

Reconstitution: Resuspend in LC-MS compatible mobile phase (e.g., 50% Acetonitrile).

Mass Spectrometry Targets

When using U-13C6 Fructose, the carbon backbone splits. You must monitor specific Mass Isotopomer Distributions (MIDs).

| Metabolite | Formula (Unlabeled) | Target Isotopomer | Interpretation |

| Fructose | C6H12O6 | M+6 | Intracellular tracer pool enrichment. |

| Fructose-1-P | C6H13O9P | M+6 | Direct KHK activity marker. |

| DHAP | C3H7O6P | M+3 | Cleavage product (Aldolase B). |

| Lactate | C3H6O3 | M+3 | Glycolytic flux (Fructolysis). |

| Acetyl-CoA | C23H38N7O17P3S | M+2 | Entry into TCA or Fatty Acid Synthesis. |

| Palmitate | C16H32O2 | M+2, +4, +6... | De Novo Lipogenesis (DNL).[4] |

| Ribose-5-P | C5H11O8P | M+5 | Nucleotide synthesis via non-oxidative PPP. |

Part 4: Visualization of Pathways & Workflows

Diagram 1: The Fructose Bypass (Metabolic Pathway)

This diagram illustrates how Fructose (U-13C6) bypasses the PFK-1 checkpoint and feeds into glycolysis and lipogenesis.

Caption: Metabolic fate of U-13C6 Fructose. Note the bypass of PFK-1 and cleavage into M+3 trioses.

Diagram 2: Experimental Workflow

The precise sequence of events for a robust tracing experiment.

Caption: Step-by-step protocol for in vitro stable isotope tracing using D-Fructose (U-13C6).

Part 5: Data Interpretation & Case Studies

Interpreting the "Scramble"

When analyzing data, the labeling pattern confirms the pathway:

-

Glycolysis: If Fructose drives glycolysis, you will see M+3 Lactate .

-

Gluconeogenesis/Recycling: If you see M+1 or M+2 Glucose in the media or cell, the cancer cells are engaging in gluconeogenesis or the non-oxidative PPP recycling.

-

Lipogenesis: Fructose is a "lipogenic" sugar.[4] In lung cancer models (e.g., A549), U-13C6 Fructose often labels Palmitate (C16) more efficiently than Glucose because Acetyl-CoA (M+2) derived from fructose is rapidly channeled into Fatty Acid Synthase (FASN).

Case Study: Lung Adenocarcinoma (The Lipogenic Switch)

Research indicates that lung tumors overexpressing GLUT5 utilize fructose specifically to fuel de novo lipogenesis.

-

Observation: High enrichment of M+2 Acetyl-CoA and M+16 Palmitate (fully labeled backbone) when cells are pulsed with 13C-Fructose.

-

Mechanism: Fructose-derived Acetyl-CoA suppresses AMPK and activates mTORC1, driving tumor growth.

-

Actionable Insight: If your LC-MS data shows high M+3 Lactate but low M+2 Citrate, the fructose is fueling the Warburg effect. If M+2 Citrate/Palmitate is high, it is fueling biomass (lipids).

Case Study: AML (The GLUT5 Dependency)

Acute Myeloid Leukemia cells often exist in a glucose-poor bone marrow environment.

-

Protocol Adjustment: For AML studies, use physiological glucose (5 mM) + 13C-Fructose (2 mM) to mimic bone marrow fluid.

-

Key Marker: Look for M+5 Ribose-5-Phosphate . This indicates fructose is entering the Pentose Phosphate Pathway to synthesize nucleotides for rapid proliferation.

References

-

Chen, W. L., et al. (2020).[5] GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling.[3] JCI Insight. Retrieved from [Link]

-

Wullschleger, S., et al. (2023). Genetic ablation of ketohexokinase C isoform impairs pancreatic cancer development. iScience.[6] Retrieved from [Link][7]

-

Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Cell Metabolism.[4][8][9][10][11] Retrieved from [Link][7]

-

Park, M., et al. (2021).[3] Fructose Metabolism Contributes to the Warburg effect. bioRxiv. Retrieved from [Link][7][12][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Fructose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling [insight.jci.org]

- 6. Inhibiting Fructose Metabolism Slows Pancreatic Cancer | Swiss National Center of Competence in Research RNA & Disease [nccr-rna-and-disease.ch]

- 7. Exploring fructose metabolism as a potential therapeutic approach for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. GLUT5 (SLC2A5) enables fructose-mediated proliferation independent of ketohexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Liquid chromatography/mass spectrometry analysis of branched fructans produced in vitro with 13C-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

Technical Guide: Integrity, Handling, and Storage of D-Fructose (U-13C6)

An in-depth technical guide on the safety, handling, and storage of D-Fructose (U-13C6), designed for researchers in metabolomics and drug development.

Executive Summary

D-Fructose (U-13C6) is a high-value stable isotope tracer where all six carbon atoms are replaced by Carbon-13.[1] It serves as a critical internal standard and metabolic probe in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)-based flux analysis. Unlike radioisotopes, it presents no radiological hazard; however, its utility relies entirely on isotopic purity and quantitative accuracy .

This guide addresses the specific physicochemical challenges of D-Fructose—primarily its high hygroscopicity and reactivity as a reducing sugar—to prevent isotopic dilution, hydrolysis, or degradation that could compromise expensive metabolic flux datasets.

Part 1: Physicochemical Profile & Isotopic Integrity[2]

To handle D-Fructose (U-13C6) effectively, one must understand how it differs from natural abundance fructose. While chemically identical in reactivity, the mass shift is the basis of its detection.

Table 1: Comparative Physicochemical Properties[3]

| Property | Natural D-Fructose ( | D-Fructose (U- | Impact on Handling |

| Molecular Formula | C | Mass Shift (+6 Da) : Critical for MS settings.[2] | |

| Molecular Weight | ~180.16 g/mol | ~186.11 g/mol | Stoichiometry : Calculations must account for the ~3.3% mass increase. |

| Hygroscopicity | High (Deliquescent > 60% RH) | High | Weighing Error : Rapid water uptake alters effective mass, skewing concentration data. |

| Solubility (Water) | ~800 g/L (20°C) | Identical | Reconstitution : Dissolves rapidly; requires vortexing to ensure homogeneity. |

| Reactivity | Reducing Sugar (Ketose) | Identical | Incompatibility : Reacts with amines (Maillard reaction) and oxidizers. |

The "Isotopic Dilution" Risk

The primary failure mode in handling U-13C6 reagents is not chemical degradation, but isotopic dilution . Contamination with trace amounts of natural abundance (

Rule of Thumb: Dedicated glassware and single-use plastics are mandatory. Never return unused powder to the stock container.

Part 2: Storage & Stability Protocols

Fructose is significantly more hygroscopic than glucose or sucrose. If stored improperly, the powder will absorb atmospheric moisture, forming a sticky "syrup" on the crystal surface. This does not chemically degrade the isotope immediately, but it makes accurate weighing impossible and encourages microbial growth.

Storage Logic Diagram

The following decision tree outlines the optimal storage lifecycle to maintain isotopic enrichment and chemical purity.

Figure 1: Decision matrix for the storage of solid and solubilized stable isotope sugars.

Key Storage Parameters[5][6][7][8][9]

-

Temperature:

-

Solid: Room temperature (RT) is acceptable if strictly desiccated. However, -20°C is preferred for long-term archiving to slow any potential oxidation or caramelization.

-

Solution: Never store fructose solutions at RT for >4 hours due to fermentation risk. Store at -80°C for long-term stability.

-

-

Moisture Control:

-

Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).

-

Critical Step: Allow refrigerated/frozen vials to equilibrate to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic powder.

-

-

Light: Store in amber vials or wrapped in foil to prevent photo-oxidation, though fructose is relatively photostable compared to vitamins.

Part 3: Safe Handling & Reconstitution Protocol

This protocol ensures sterility and mass accuracy. It is designed to mitigate the hygroscopic nature of fructose.

Prerequisites

-

PPE: Nitrile gloves, lab coat, safety glasses (standard BSL-1/2).

-

Environment: Weighing should occur in a low-humidity environment or rapidly to minimize water uptake.

-

Solvent: Degassed, LC-MS grade water (to prevent background noise).

Step-by-Step Methodology

1. Equilibration

-

Remove the stock vial from -20°C storage.

-

Let it stand at room temperature for 30 minutes inside its desiccant jar. Do not open the cap until the glass is dry to the touch.

2. Gravimetric Preparation (The "Difference" Method)

Due to hygroscopicity, weighing powder directly onto a weigh boat is prone to error. Use the difference method.

-

Place the closed stock vial on the analytical balance. Tare (Zero).[3]

-

Quickly transfer an estimated amount of powder to the receiving tube (using a sterile, anti-static spatula).

-

Immediately recap the stock vial and place it back on the balance.

-

The negative mass reading is the precise amount transferred. Record this value for concentration calculations.

3. Solubilization

-

Add the calculated volume of LC-MS grade water to the receiving tube.

-

Vortex vigorously for 30 seconds. Fructose dissolves easily, but ensure no crystals remain at the meniscus.

-

Filtration (Optional but Recommended): If using for cell culture, pass through a 0.22 µm PVDF filter. Note: Cellulose acetate filters may bind trace sugars; PVDF or PES is preferred.

4. Prevention of Chemical Interaction

-

Avoid Amine Buffers: Do not dissolve D-Fructose (U-13C6) in Tris or Glycine buffers for long-term storage. As a reducing sugar, fructose will undergo the Maillard reaction with primary amines, slowly turning the solution brown and altering the isotopic mass profile. Use Phosphate (PBS) or HEPES if buffering is required.

Part 4: Quality Control & Validation

Trust but verify. Before committing expensive isotopes to a clinical or animal study, validate the material.

Enrichment Verification (MS)

Perform a quick Flow Injection Analysis (FIA) or LC-MS run.

-

Target: M+6 peak (m/z 185.1 for [M-H]- in negative mode).

-

Acceptance Criteria: The abundance of the M+0 (unlabeled) peak should be <0.5% (or consistent with manufacturer CoA).

Purity Check (NMR)

Proton NMR (

-

Observation: The

C labeling will cause extensive splitting (J-coupling) in the proton spectrum, making it look different from standard fructose. This confirms the presence of the isotope.

References

-

Cambridge Isotope Laboratories. (n.d.). D-Fructose (U-13C6, 99%) Technical Data Sheet. Retrieved from

- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

-

Estillore, A. D., et al. (2017).[4] Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates. Physical Chemistry Chemical Physics. Retrieved from

-

Bowman, M. J., & Zaia, J. (2007).[5] Tags for the stable isotopic labeling of carbohydrates and quantitative analysis by mass spectrometry. Analytical Chemistry. Retrieved from

-

Cayman Chemical. (n.d.).[2] D-Fructose-13C6 Safety Data Sheet. Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. D-Fructose-2-13C | C6H12O6 | CID 56846514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbohydrate Hygroscopicity [glycodata.org]

- 5. Tags for the stable isotopic labeling of carbohydrates and quantitative analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Metabolic Flux Analysis Using D-Fructose (U-13C6) in Mammalian Cell Culture

Introduction & Scientific Rationale

The "Fructose Bypass" and Metabolic Rewiring

Unlike glucose, which is tightly regulated by phosphofructokinase-1 (PFK-1), fructose metabolism bypasses this rate-limiting checkpoint.[1][2] Fructose enters the cell primarily via the GLUT5 transporter and is phosphorylated by Ketohexokinase (KHK) to form Fructose-1-Phosphate (F1P). It is subsequently cleaved by Aldolase B into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[1][3]

This bypass allows fructose to rapidly flood the triose-phosphate pool, fueling unrestricted lipogenesis and glycolysis.[2] Using D-Fructose (U-13C6) (Uniformly labeled) allows researchers to quantify this flux and distinguish fructose-derived carbons from glucose or glutamine sources in complex media.

Core Application Areas

-

Metabolic Syndrome: Investigating de novo lipogenesis (DNL) rates in hepatocytes.

-

Oncology: Studying the "Warburg Effect" alternatives in GLUT5-overexpressing tumors (e.g., AML, breast cancer).

-

Immunometabolism: Tracing fructose utilization in activated macrophages.

Metabolic Pathway Visualization[4][5][6][7]

The following diagram illustrates the entry of U-13C6 Fructose into the cell and its divergence from the standard glucose pathway.

Caption: Pathway of U-13C6 Fructose metabolism bypassing PFK-1 to enter the triose phosphate pool.[1]

Experimental Design Strategy

Glucose vs. Fructose Competition

Standard DMEM contains 25mM Glucose. If you add labeled fructose to this, glucose will outcompete fructose for entry in some cell types, and the high glycolytic flux may obscure the fructose signal.

-

Strategy A (Pure Fructose Tracing): Use Glucose-free DMEM and supplement only with U-13C6 Fructose (5-10 mM).

-

Strategy B (Physiological Mix): Use low glucose (5 mM) + labeled fructose (1-5 mM) to mimic post-prandial blood conditions.

The "Dialyzed FBS" Imperative

CRITICAL: Standard Fetal Bovine Serum (FBS) contains endogenous glucose (~5-10 mM) and fructose. You must use Dialyzed FBS (dFBS) to remove these unlabeled carbon sources. Failure to do so will dilute your isotopic enrichment and invalidate the results.

Materials & Reagents

| Component | Specification | Recommended Source |

| Tracer | D-Fructose (U-13C6), 99% enrichment | Cambridge Isotope Labs / Sigma |

| Base Media | DMEM, no Glucose, no Glutamine, no Phenol Red | Thermo Fisher / Gibco |

| Serum | Dialyzed FBS (10 kDa cutoff) | Gibco / Hyclone |

| Quenching | 80% Methanol (HPLC Grade), pre-chilled to -80°C | Sigma / Merck |

| Internal Std | Norvaline or U-13C-Glutamine (optional) | Sigma |

Protocol: Step-by-Step Methodology

Phase 1: Media Preparation (Freshly made)

Do not store 13C-media for >2 weeks to avoid degradation or contamination.

-

Calculate Volume: Estimate 15 mL per 10cm dish (or 3 mL per 6-well).

-

Reconstitution: Dissolve D-Fructose (U-13C6) powder in base media (Glucose-free DMEM) to create a 100 mM Stock Solution . Filter sterilize (0.22 µm).

-

Final Mix:

-

Base Media: 44 mL

-

Dialyzed FBS: 5 mL (10% final)

-

Glutamine/GlutaMAX: 0.5 mL (2-4 mM final, as required)

-

13C-Fructose Stock: Add to reach desired concentration (e.g., 5 mL of 100mM stock for 10mM final).

-

Phase 2: Cell Culture & Tracer Incubation

-

Seeding: Seed cells in standard media (unlabeled) to reach 70-80% confluence.

-

Wash Step (Critical): Aspirate standard media. Wash cells 2x with warm PBS to remove residual unlabeled glucose/fructose.

-

Acclimation (Optional but Recommended): If switching from high glucose to pure fructose, cells may undergo metabolic shock. Consider a 1-hour incubation in "low glucose/low fructose" unlabeled media before the tracer pulse.

-

Pulse: Add the pre-warmed 13C-Fructose Media .

-

Incubation Time:

-

Glycolytic Intermediates: 15 min – 2 hours.

-

TCA Cycle / Amino Acids: 6 – 24 hours.

-

Lipids: 24 – 48 hours.

-

Phase 3: Metabolite Extraction (Quenching)

Speed is essential to preserve metabolite turnover rates.

-

Setup: Place culture dish on a bed of dry ice or ice pack.

-

Quench: Aspirate media rapidly. Immediately add 1 mL of -80°C 80% Methanol (MeOH:H2O).

-

Note: Do not wash with PBS after removing media; it takes too long and alters metabolism. The residual media is negligible if aspirated well, or can be corrected via blank subtraction.

-

-

Scrape: Scrape cells into the cold methanol using a cell lifter.

-

Transfer: Move suspension to a pre-chilled microcentrifuge tube.

-

Freeze-Thaw: Vortex 30s. Freeze in liquid nitrogen (1 min), thaw on ice. Repeat 3x to lyse membranes.

-

Clarify: Centrifuge at 16,000 x g for 15 min at 4°C.

-

Collect: Transfer supernatant to a fresh glass vial for LC-MS.

-

Protein Pellet: Save the pellet! Resolubilize in 0.1M NaOH/SDS for protein quantification (BCA Assay) to normalize data.

-

Experimental Workflow Diagram

Caption: End-to-end workflow for U-13C6 Fructose tracing experiments.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

When U-13C6 Fructose is metabolized, the mass spectrometer will detect shifts in mass (M+n).

| Metabolite | Parent Mass (M+0) | Expected Labeling Pattern (Dominant) | Interpretation |

| Fructose (Intracellular) | M+0 | M+6 | Direct uptake of tracer. |

| Fructose-1-P | M+0 | M+6 | Phosphorylation by KHK. |

| DHAP / Glyceraldehyde | M+0 | M+3 | Cleavage by Aldolase B. |

| Pyruvate | M+0 | M+3 | Glycolytic flow from Fructose.[1] |

| Lactate | M+0 | M+3 | Warburg effect (Fructolysis). |

| Citrate | M+0 | M+2 | Entry into TCA via Acetyl-CoA (PDH). |

Calculation

Calculate the Fractional Enrichment :

Troubleshooting & Pitfalls

-

Low Enrichment Signals:

-

Cause: Competition with unlabeled glucose or use of non-dialyzed FBS.

-

Fix: Ensure FBS is dialyzed (10kDa cutoff) and base media is glucose-free.

-

-

Incomplete Solubilization:

-

Cause: High concentration fructose stocks in cold media.

-

Fix: Warm media to 37°C before adding fructose powder.

-

-

Leaking Metabolites:

-

Cause: Washing with PBS after incubation causes rapid efflux of small metabolites (lactate/pyruvate).

-

Fix: Omit the post-incubation wash; quench media and cells directly or aspirate media and immediately quench cells.

-

References

-

Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Nature, 554(7691), 177-182. [Link]

-

Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry, 86, 277-304. [Link]

-

Metallo, C. M., et al. (2012). "Tracing Metabolic Flux with Stable Isotopes." Current Opinion in Biotechnology, 23(1), 8-13. [Link]

Sources

- 1. pixorize.com [pixorize.com]

- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Fructose Alters Intermediary Metabolism of Glucose in Human Adipocytes and Diverts Glucose to Serine Oxidation in the One–Carbon Cycle Energy Producing Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Flux Analysis in Mammalian Cell Culture - Creative Proteomics [creative-proteomics.com]

- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 8. isotope.com [isotope.com]

- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

D-Fructose (U-13C6) for in vivo metabolic flux analysis (MFA)

Application Notes & Protocols

Topic: D-Fructose (U-13C6) for In Vivo Metabolic Flux Analysis (MFA)

Audience: Researchers, scientists, and drug development professionals.

Harnessing [U-13C6]Fructose to Illuminate In Vivo Metabolic Networks: A Guide to Experimental Design and Implementation

Introduction: Beyond Static Metabolomics to Dynamic Flux

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view of how nutrients are processed and allocated through complex metabolic networks.[2][3] The gold standard for rigorous flux quantification is 13C-based MFA (¹³C-MFA), a technique that utilizes stable, non-radioactive isotope-labeled substrates to trace the flow of carbon atoms through intracellular pathways.[4][5]

By introducing a substrate like D-Fructose uniformly labeled with Carbon-13 ([U-13C6]Fructose), we can track the journey of these heavy carbon atoms as they are incorporated into downstream metabolites. The resulting labeling patterns, or mass isotopomer distributions (MIDs), are measured by analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][6][7] This information, when integrated with a stoichiometric model of metabolism, allows for the precise calculation of intracellular fluxes, revealing the functional state of the metabolic network.[1][8]

The Scientific Rationale: Why Trace Fructose?

The decision to trace fructose metabolism is driven by its unique and increasingly significant role in physiology and pathophysiology.

-

Bypassing Glycolytic Control: Unlike glucose, which is tightly regulated at the phosphofructokinase (PFK) step, fructose enters glycolysis downstream of this key checkpoint.[9] This allows fructose to serve as a rapid and largely unregulated source for glycolytic intermediates, placing a significant metabolic load on the liver and other tissues.[9] Tracing with [U-13C6]Fructose enables the precise quantification of this influx and its subsequent fate.

-

Relevance in Metabolic Disease: Increased consumption of fructose, particularly from high-fructose corn syrup, is strongly associated with metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and obesity.[6][9] MFA with [U-13C6]Fructose provides a direct method to investigate how fructose contributes to pathogenic processes like de novo lipogenesis (fat synthesis), inflammation, and altered glucose production in vivo.[9][10]

-

Cancer Metabolism: Many cancer cells exhibit reprogrammed metabolism, often characterized by a high avidity for various nutrients. Some cancers upregulate fructose transporters (e.g., GLUT5) and can utilize fructose to fuel proliferation, particularly under conditions where glucose is limited.[6] [U-13C6]Fructose tracing can uncover these alternative fueling strategies and identify potential therapeutic targets.

Using a uniformly labeled ([U-13C6]) tracer is critical for a comprehensive analysis. Because all six carbons are labeled, it allows for the unambiguous tracking of the entire carbon backbone as it is cleaved and reassembled in pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

The In Vivo MFA Workflow: A Conceptual Overview

Successful in vivo MFA requires careful planning and execution, from animal preparation to computational data analysis. The entire process is a self-validating system where the quality of each step directly impacts the reliability of the final flux map.

Sources

- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 8. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 9. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Mastering Sample Preparation for ¹³C Fructose Tracer Metabolomics

Introduction: Capturing the Transient Dance of Fructose Metabolism

Stable isotope tracers, particularly uniformly labeled ¹³C fructose ([U-¹³C₆]-fructose), have become indispensable tools for dissecting the intricate pathways of fructose metabolism.[1] By introducing a labeled substrate, we can trace the journey of carbon atoms as they are incorporated into downstream metabolites, providing a dynamic snapshot of metabolic fluxes. However, the accuracy and reliability of these powerful techniques hinge on a critical, and often underestimated, phase: sample preparation. The metabolome is a fleeting entity, with enzymatic reactions capable of altering metabolite concentrations in milliseconds.[2] Therefore, a robust and validated sample preparation workflow is paramount to preserve the in vivo metabolic state and ensure the integrity of the isotopic labeling patterns.[3][4]

This comprehensive guide provides a detailed exploration of sample preparation techniques specifically tailored for ¹³C fructose tracer metabolomics. Moving beyond a simple recitation of steps, we will delve into the rationale behind each methodological choice, empowering researchers to design and implement protocols that are both technically sound and scientifically rigorous. This document is intended for researchers, scientists, and drug development professionals seeking to employ stable isotope tracing to unravel the complexities of fructose metabolism in various biological systems.

Guiding Principles: The Pillars of a Self-Validating Protocol

A successful metabolomics experiment is built on a foundation of consistency and control.[2] The following principles should guide every step of your sample preparation workflow:

-

Speed is of the Essence: The moment a biological system is perturbed (e.g., removal from culture conditions), its metabolic profile begins to change. Rapid inactivation of enzymatic activity is non-negotiable.

-

Embrace the Cold: Low temperatures are your greatest ally in preserving the metabolome.[2][5] From quenching to extraction and storage, maintaining a cold chain is critical to minimize enzymatic degradation.

-

Consistency is Key: Apply the same procedures to every sample, every time.[6] This includes timing, volumes, temperatures, and handling. Minimize variability to maximize the statistical power of your study.

-

Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to significant degradation of metabolites and should be avoided.[7][8] Aliquoting samples early in the workflow can mitigate this issue.[8][9]

The Workflow: A Step-by-Step Journey from Biological System to Analytical Sample

The sample preparation workflow for ¹³C fructose tracer metabolomics can be broadly divided into four key stages: quenching, extraction, and, if necessary, derivatization. Each stage presents its own set of challenges and requires careful consideration.

Caption: A generalized workflow for metabolomics sample preparation.

Part 1: Quenching - Freezing Metabolism in Time

Quenching is the most critical step in metabolomics sample preparation.[10] Its purpose is to instantaneously halt all enzymatic activity, thereby preserving the metabolic snapshot at the moment of sampling.[10] Inadequate quenching can lead to significant alterations in metabolite pools and isotopic enrichment, rendering the data meaningless.

Causality Behind Quenching Choices:

The choice of quenching method depends on the sample type. The overarching goal is to achieve a rapid and uniform change in temperature and/or introduce a denaturing agent.

-

For Adherent Cells: Rapid removal of media followed by immediate immersion in a quenching solution is crucial. Washing steps with buffers like PBS should be performed quickly to minimize metabolic changes.[7] Some protocols advocate for a snap-freezing step with liquid nitrogen prior to adding the quenching/extraction solvent.[7][11]

-

For Suspension Cells: Rapid separation of cells from the culture medium is the primary challenge. Centrifugation, even at low temperatures, can take time and potentially alter metabolism. Therefore, methods that combine rapid cooling and separation are preferred. Adding the cell suspension to a pre-chilled quenching solution followed by centrifugation is a common approach.[12]

-

For Tissues: Immediate snap-freezing in liquid nitrogen upon excision is the gold standard.[6] This ensures that the metabolic state of the tissue is preserved as closely as possible to the in vivo condition.

Recommended Quenching Solutions & Temperatures:

| Quenching Solution | Recommended Temperature | Rationale & Considerations |

| Cold Methanol (60-80% in water) | -20°C to -80°C | Effective at denaturing enzymes and is compatible with subsequent extraction steps. The water content can be adjusted to optimize quenching efficiency and metabolite recovery.[2][5][12][13] |

| Cold Acetonitrile (50-80% in water) | -20°C to -40°C | Another excellent choice for enzyme denaturation and metabolite preservation. It is often used in combination with methanol and water.[11][14] |

| Liquid Nitrogen | -196°C | Provides the most rapid temperature drop, effectively halting metabolism.[10][11] It is often used as an initial step before the addition of a liquid quenching/extraction solution.[7][11] |

| Ice-Cold Saline (0.9% NaCl) | 0°C | Can be used for washing cells to remove extracellular media but is less effective as a primary quenching agent compared to cold organic solvents due to the slower rate of enzyme inactivation.[10][15] |

Part 2: Extraction - Liberating the Metabolites of Interest

Once metabolism has been arrested, the next step is to efficiently extract the intracellular metabolites from the cellular matrix. The choice of extraction solvent is critical as it will determine the classes of metabolites that are recovered.[16][17] For ¹³C fructose tracer studies, the focus is typically on polar metabolites, such as sugars, organic acids, and amino acids.[17]

The Chemistry of Extraction:

The principle of "like dissolves like" governs metabolite extraction.[17] Since the metabolites of interest in fructose metabolism are predominantly polar, polar solvents are the most effective for their extraction.[17]

Caption: The relationship between metabolite polarity and extraction solvent choice.

Common Extraction Solvent Systems:

| Solvent System | Ratio (v/v/v) | Target Metabolites | Advantages & Disadvantages |

| Methanol:Water | 80:20 | Polar metabolites | Widely used, effective for a broad range of polar compounds, and compatible with both LC-MS and GC-MS (after drying and derivatization).[13][17] |

| Methanol:Acetonitrile:Water | 40:40:20 | Polar metabolites | Offers a slightly different selectivity compared to methanol:water and can be beneficial for certain classes of metabolites.[13] |

| Methanol:Chloroform:Water | 1:1:1 or 2:1:1 | Polar and non-polar metabolites | Allows for the simultaneous extraction of polar and non-polar metabolites, which are separated into aqueous and organic phases, respectively.[11] This is useful for multi-omics approaches.[2] |

Part 3: Derivatization - Preparing for Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, many of the polar metabolites involved in fructose metabolism are not sufficiently volatile and require chemical derivatization.[18] Derivatization increases the volatility and thermal stability of these compounds, allowing them to be separated by gas chromatography.[19]

The Two-Step Derivatization Process:

A common and effective derivatization strategy for polar metabolites is a two-step process involving methoximation followed by silylation.[18][20]

-

Methoximation: This step targets carbonyl groups (aldehydes and ketones) and prevents the formation of multiple derivatives from tautomers.[18][20] Methoxyamine hydrochloride (MeOx) in pyridine is a common reagent for this reaction.[20]

-

Silylation: This reaction replaces active hydrogens on polar functional groups (e.g., -OH, -COOH, -NH₂) with a trimethylsilyl (TMS) group.[18][19] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used and effective silylation reagent.[20][21]

Caption: The two-step derivatization workflow for GC-MS analysis.

Protocols: From Cell Culture to Analysis-Ready Sample

The following protocols provide a detailed, step-by-step guide for the preparation of samples from adherent mammalian cells for ¹³C fructose tracer metabolomics.

Protocol 1: Quenching and Extraction of Adherent Mammalian Cells

Materials:

-

Pre-chilled (-80°C) 80% methanol in LC-MS grade water[12][13]

-

Ice-cold 0.9% NaCl in LC-MS grade water[12]

-

Cell scraper

-

Microcentrifuge tubes

-

Dry ice or a wet ice bath with NaCl[12]

Procedure:

-

Preparation: Place a bucket of dry ice or a wet ice bath with NaCl on the benchtop. Pre-chill the 80% methanol and 0.9% NaCl solutions.

-

Media Removal: Aspirate the cell culture medium from the dish. If analysis of the extracellular medium is required, collect a sample and immediately flash-freeze it in liquid nitrogen.[22]

-

Washing: Quickly wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl, aspirating the wash solution completely after each wash.[12] Perform this step on a cold surface (e.g., a pre-chilled metal block on ice).

-

Quenching and Lysis: Add 1 mL of pre-chilled (-80°C) 80% methanol to each dish. Immediately place the dish on dry ice to ensure rapid and complete quenching.[2]

-

Cell Scraping: Use a cell scraper to detach the cells into the methanol solution. Ensure thorough scraping to maximize cell recovery.[7][12]

-

Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Extraction: Vortex the tubes for 10 minutes at 4°C.[12]

-

Clarification: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[12]

-

Supernatant Transfer: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.

-

Storage: Store the extracts at -80°C until analysis.[7]

Protocol 2: Derivatization for GC-MS Analysis

Materials:

-

Metabolite extract from Protocol 1

-

SpeedVac or nitrogen evaporator

-

Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Heating block or incubator

-

GC-MS vials with inserts

Procedure:

-

Drying: Dry a specific volume of the metabolite extract (e.g., 100 µL) to complete dryness using a SpeedVac or a gentle stream of nitrogen. It is critical to remove all water as it can interfere with the derivatization reactions.[20]

-

Methoximation: Add 20 µL of MeOx solution to the dried extract. Vortex thoroughly and incubate at 37°C for 90 minutes with shaking.[20]

-

Silylation: Add 80 µL of MSTFA to the sample. Vortex and incubate at 37°C for 30 minutes with shaking.[20]

-

Transfer: After a brief centrifugation to collect any droplets, transfer the derivatized sample to a GC-MS vial with an insert.

-

Analysis: Proceed with GC-MS analysis within 24 hours for optimal results.[21]

Conclusion: The Foundation of High-Quality Metabolomics Data

The success of a ¹³C fructose tracer metabolomics study is inextricably linked to the quality of the sample preparation. By understanding the principles behind each step and implementing robust, validated protocols, researchers can confidently capture the intricate dynamics of fructose metabolism. The methodologies outlined in this guide provide a solid foundation for obtaining high-quality, reproducible data, ultimately enabling a deeper understanding of the role of fructose in health and disease.

References

- Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. (n.d.). Metabolomics.

-

Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. (n.d.). MDPI. Retrieved from [Link]

-

Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. (n.d.). Agilent. Retrieved from [Link]

-

13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. (n.d.). OSTI.gov. Retrieved from [Link]

-

Definition of uniformly-labeled [13C]fructose. (n.d.). NCI Drug Dictionary. Retrieved from [Link]

-

Quenching Methods for the Analysis of Intracellular Metabolites. (n.d.). SpringerLink. Retrieved from [Link]

-

Preparation of cell samples for metabolomics. (n.d.). Mass Spectrometry Research Facility, University of Oxford. Retrieved from [Link]

-

Extraction of the Polar Metabolites from Adherent Mammalian Cells. (n.d.). Bio-protocol. Retrieved from [Link]

-

Sample preparation methods for LC-MS-based global aqueous metabolite profiling. (n.d.). SpringerLink. Retrieved from [Link]

-

Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. (n.d.). Metabolon. Retrieved from [Link]

-

Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. (n.d.). Ovid. Retrieved from [Link]

-

Metabolomics Sample Preparation (Pt. 1). (2021, August 4). YouTube. Retrieved from [Link]

-

Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. (n.d.). PubMed. Retrieved from [Link]

-

Bacterial Metabolomics: Sample Preparation Methods. (2022, April 12). PubMed Central. Retrieved from [Link]

-

Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. (2025, May 6). ACS Publications. Retrieved from [Link]

-

Derivatization methods for GC-MS analysis of metabolites. (n.d.). ResearchGate. Retrieved from [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). ScienceDirect. Retrieved from [Link]

-

Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. (2020, June 3). PubMed Central. Retrieved from [Link]

-

The contribution of naturally labelled 13C fructose to glucose appearance in humans. (n.d.). PubMed. Retrieved from [Link]

-

An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. (n.d.). PubMed Central. Retrieved from [Link]

-

A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions. (n.d.). PubMed. Retrieved from [Link]

-

Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. (n.d.). Princeton University. Retrieved from [Link]

-

General recommendations for metabolomics analysis: sample preparation, handling and precautions. (n.d.). McGill University. Retrieved from [Link]

-

Sample Preparation in Metabolomics. (n.d.). MDPI Books. Retrieved from [Link]

-

Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved from [Link]

-

Why Solvent Choice Matters in Metabolomics Sample Preparation. (n.d.). Arome Science. Retrieved from [Link]

-

Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. (n.d.). PubMed. Retrieved from [Link]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023, August 4). YouTube. Retrieved from [Link]

-

GC Derivatization. (n.d.). Restek. Retrieved from [Link]

Sources

- 1. Facebook [cancer.gov]

- 2. agilent.com [agilent.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. osti.gov [osti.gov]

- 6. mcgill.ca [mcgill.ca]

- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. metabolon.com [metabolon.com]

- 9. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rockefeller.edu [rockefeller.edu]

- 13. Extraction of the Polar Metabolites from Adherent Mammalian Cells —Bio-101 [bio-protocol.org]

- 14. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 16. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolomics Sample Preparation: How Solvent Choice Affects Results [arome-science.com]

- 18. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. diverdi.colostate.edu [diverdi.colostate.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

D-Fructose (U-13C6) infusion protocols for human studies

Application Note: D-Fructose (U-13C6) Infusion & Administration Protocols for Human Metabolic Studies

Part 1: Executive Summary & Strategic Rationale

D-Fructose (U-13C6) is the gold-standard stable isotope tracer for dissecting hepatic fructolysis, de novo lipogenesis (DNL), and whole-body carbohydrate oxidation. Unlike glucose, fructose bypasses the phosphofructokinase-1 (PFK-1) checkpoint, entering glycolysis at the triose phosphate level. This unique entry point makes it a potent lipogenic substrate and a critical stressor for evaluating drugs targeting Non-Alcoholic Steatohepatitis (NASH), Type 2 Diabetes, and metabolic syndrome.

Why U-13C6 Fructose?

-

Uniform Labeling: Provides maximum sensitivity for Mass Isotopomer Distribution Analysis (MIDA).

-

Pathway Specificity: Traces carbon flux specifically into the glycerol and fatty acid backbones of triglycerides (DNL) and into plasma glucose (Gluconeogenesis).

-

Safety: Non-radioactive, suitable for pediatric and longitudinal studies.

Part 2: Safety & Tracer Preparation (Critical)

WARNING: Intravenous administration of fructose carries risks of lactic acidosis and hyperuricemia if infused too rapidly. The protocols below use controlled rates. Sterility and pyrogen-free status are non-negotiable.

Protocol 1: Preparation of Sterile [U-13C6]-Fructose Solution (IV Grade)

-

Reagents:

-

D-Fructose (U-13C6), Isotopic Purity >99% (e.g., Cambridge Isotope Labs, Sigma).

-

Sterile Water for Injection (USP).

-

0.9% Sodium Chloride Injection (USP).

-

0.22 µm PVDF or PES sterile syringe filters (Endotoxin-free).

-

-

Procedure:

-

Weighing: In a laminar flow hood, weigh the required mass of U-13C6 Fructose (calculated based on subject weight, see Protocol 3) into a depyrogenated glass vial.

-

Dissolution: Dissolve in Sterile Water for Injection to achieve a concentration of 100 mg/mL (10% solution). Vortex until clear.

-

Filtration: Pass the solution through a 0.22 µm sterile filter into a sterile, sealed infusion vial or syringe. This removes bacteria and particulate matter.

-

QC Check (Mandatory):

-

Endotoxin Testing: Must be <0.25 EU/mL (LAL assay).

-

Sterility: Incubate an aliquot in thioglycollate broth for 14 days (if batch preparing) or use immediate point-of-care filtration for single-subject use under physician supervision.

-

-

Storage: Use immediately or store at 4°C for <24 hours. Do not freeze.

-

Part 3: Clinical Protocols

Protocol A: The "Physiological" Standard (Oral Bolus)

Best for: Assessing DNL, Post-prandial Oxidation, and Drug Efficacy on Hepatic Extraction.

Rationale: Oral administration mimics dietary intake, engaging the gut-liver axis. The liver extracts ~50-70% of the fructose on the first pass.

Experimental Workflow:

-

Subject State: Overnight fast (10-12 hours).

-

Basal Sampling (t = -30, -15, 0 min):

-

Collect breath samples (into Exetainers) for background 13CO2.

-

Collect plasma (EDTA tubes) for background glucose/TG enrichment.

-

-

Tracer Administration (t = 0):

-

Administer 30g - 75g of D-Fructose dissolved in water (total volume 300mL).

-

Enrichment: The fructose load should contain 15-25 mg/kg of [U-13C6]-Fructose mixed with unlabeled fructose to achieve the total load.

-

Alternative (Pure Tracer): For trace-only studies (no load), administer 10 mg/kg [U-13C6]-Fructose in water.

-

-

Sampling Phase (t = 0 to 360 min):

-

Breath: Every 30 mins (for oxidation rate).

-

Plasma: Every 30 mins (for Glucose/Lactate labeling) and every 60 mins (for VLDL-TG palmitate labeling).

-

Protocol B: The "Mechanistic" Stress Test (IV Infusion)

Best for: Measuring Systemic Clearance, Whole-Body Flux, and bypassing Gut Absorption.

Rationale: A primed-constant infusion establishes isotopic steady state, allowing calculation of Rate of Appearance (

Experimental Workflow:

-

Priming Dose (Bolus):

-

Administer 1.5 mg/kg of [U-13C6]-Fructose IV bolus over 1 minute.

-

-

Continuous Infusion:

-

Immediately start continuous infusion at 0.05 - 0.1 mg/kg/min (Tracer dose) OR 3.0 - 4.0 mg/kg/min (Substrate Load/Challenge).

-

Note: The high rate (4 mg/kg/min) mimics a high-fructose meal entering the blood and is used to stress the liver [1].

-

-

Duration: Infuse for 180 - 240 minutes .

-

Steady State Sampling:

-

Collect arterialized venous blood every 10 mins during the final 30 mins of infusion (e.g., t=150, 160, 170, 180).

-

Part 4: Analytical & Visualization Workflows

Metabolic Pathway Logic

The following diagram illustrates the fate of the U-13C6 tracer. Note that Fructose enters glycolysis below the PFK regulatory step, flooding the triose-phosphate pool and driving lipogenesis.

Figure 1: Metabolic fate of U-13C6 Fructose. Red arrows indicate the primary flow of 13C labels into Lipids (DNL), Glucose, and Breath CO2.

Data Analysis & Calculations

1. Whole Body Fructose Oxidation (Breath 13CO2)

Calculate the percentage of the fructose dose oxidized:

-

VCO2: CO2 production rate (L/min) via indirect calorimetry.

-

δ values: Enrichment in breath vs. substrate.

-

k: Correction factor for bicarbonate retention (usually 0.81).

2. Fractional DNL (VLDL-Palmitate)

Using GC-MS (MIDA approach):

-

Note: Since Acetyl-CoA is hard to sample, use the enrichment of Plasma Glucose or Urinary Acetyl-Sulfamethoxazole (if administered) as the precursor proxy, or calculate precursor enrichment (p) using the isotopomer distribution of palmitate itself (MIDA).

Part 5: Analytical Workflow Summary